5-Propyl-2-sulfanylidene-1,3-diazinan-4-one
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Overview
Description
5-Propyl-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that belongs to the class of thiazolidinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction results in the formation of alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates . The structure of the synthesized compound is confirmed using IR and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Propyl-2-sulfanylidene-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Propyl-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Propyl-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as acetylcholinesterase and peroxisome proliferator-activated receptors (PPARs).
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and apoptosis, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-sulfanylidene-1,3-thiazolidin-4-one: Known for its antimicrobial and antitumor properties.
3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: Exhibits antitumor activity and is used in medicinal chemistry.
Uniqueness
5-Propyl-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific propyl substitution, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
5-propyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C7H12N2OS/c1-2-3-5-4-8-7(11)9-6(5)10/h5H,2-4H2,1H3,(H2,8,9,10,11) |
InChI Key |
PLHZBVGXDIQMRX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CNC(=S)NC1=O |
Origin of Product |
United States |
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